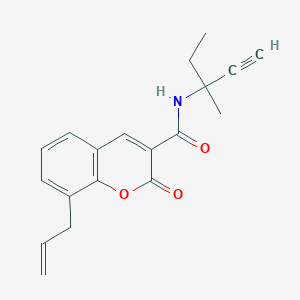
N-(3-methylpent-1-yn-3-yl)-2-oxo-8-(prop-2-en-1-yl)-2H-chromene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-methylpent-1-yn-3-yl)-2-oxo-8-(prop-2-en-1-yl)-2H-chromene-3-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. This compound features a chromene core, which is known for its diverse biological activities, and a carboxamide group, which can enhance its binding affinity to biological targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methylpent-1-yn-3-yl)-2-oxo-8-(prop-2-en-1-yl)-2H-chromene-3-carboxamide typically involves multiple steps:
Formation of the Chromene Core: The chromene core can be synthesized through a Pechmann condensation reaction, where a phenol reacts with a β-keto ester in the presence of an acid catalyst.
Introduction of the Alkyne Group: The 3-methylpent-1-yn-3-yl group can be introduced via a Sonogashira coupling reaction, which involves the coupling of an alkyne with an aryl halide using a palladium catalyst and a copper co-catalyst.
Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the chromene derivative with an appropriate amine under dehydrating conditions, often using reagents like carbodiimides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the alkyne and allyl groups, leading to the formation of epoxides or ketones.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the carboxamide group, where the amide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
Oxidation: Epoxides, ketones, or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Various substituted amides or esters.
Scientific Research Applications
Chemistry
In organic synthesis, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
The chromene core is known for its biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This compound could be investigated for its potential as a therapeutic agent in these areas.
Medicine
Due to its potential biological activities, this compound could be explored as a lead compound in drug discovery programs. Its ability to interact with various biological targets makes it a promising candidate for the development of new pharmaceuticals.
Industry
In materials science, this compound could be used in the development of new materials with specific properties, such as light-emitting diodes (LEDs) or organic photovoltaics.
Mechanism of Action
The mechanism of action of N-(3-methylpent-1-yn-3-yl)-2-oxo-8-(prop-2-en-1-yl)-2H-chromene-3-carboxamide likely involves its interaction with specific molecular targets, such as enzymes or receptors. The chromene core can interact with various biological pathways, potentially inhibiting or activating specific enzymes. The carboxamide group can enhance binding affinity through hydrogen bonding and other interactions.
Comparison with Similar Compounds
Similar Compounds
N-(3-methylpent-1-yn-3-yl)-2-oxo-2H-chromene-3-carboxamide: Lacks the prop-2-en-1-yl group, which may affect its biological activity and chemical reactivity.
2-oxo-8-(prop-2-en-1-yl)-2H-chromene-3-carboxamide: Lacks the 3-methylpent-1-yn-3-yl group, which may influence its solubility and interaction with biological targets.
Uniqueness
The presence of both the 3-methylpent-1-yn-3-yl and prop-2-en-1-yl groups in N-(3-methylpent-1-yn-3-yl)-2-oxo-8-(prop-2-en-1-yl)-2H-chromene-3-carboxamide makes it unique. These groups can significantly influence its chemical reactivity, solubility, and biological activity, potentially making it more effective in certain applications compared to similar compounds.
Properties
Molecular Formula |
C19H19NO3 |
|---|---|
Molecular Weight |
309.4 g/mol |
IUPAC Name |
N-(3-methylpent-1-yn-3-yl)-2-oxo-8-prop-2-enylchromene-3-carboxamide |
InChI |
InChI=1S/C19H19NO3/c1-5-9-13-10-8-11-14-12-15(18(22)23-16(13)14)17(21)20-19(4,6-2)7-3/h2,5,8,10-12H,1,7,9H2,3-4H3,(H,20,21) |
InChI Key |
ANSFCQCVFAEYEK-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C#C)NC(=O)C1=CC2=C(C(=CC=C2)CC=C)OC1=O |
solubility |
0.8 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{4-[(4-Chlorobenzyl)oxy]-3-ethoxyphenyl}-1,3-thiazolidine-4-carboxylic acid](/img/structure/B11509224.png)
![1-(4-chlorophenyl)-2-[(5-methyl-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-3-yl)sulfanyl]ethanone](/img/structure/B11509227.png)
![N-benzyl-N'-{4-[chloro(difluoro)methoxy]phenyl}-6-(2,2,2-trifluoroethoxy)-1,3,5-triazine-2,4-diamine](/img/structure/B11509230.png)
![Ethyl 1-(3-oxo-3-{[4-(trifluoromethoxy)phenyl]amino}propyl)-4-phenylpiperidine-4-carboxylate](/img/structure/B11509238.png)
![3,4-diamino-N,N'-bis(3,4-dimethoxyphenyl)thieno[2,3-b]thiophene-2,5-dicarboxamide](/img/structure/B11509240.png)
![7-(2-fluorophenyl)-1-[2-(2-methyl-1H-indol-3-yl)ethyl]-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11509243.png)
![diethyl {[(2,3,5-trimethyl-1H-indol-6-yl)amino]methylidene}propanedioate](/img/structure/B11509256.png)
![3-{[2-(Adamantan-1-yloxy)ethyl]amino}-1-(2-methoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B11509261.png)
![dimethyl 2-{1-[(3,5-dimethoxyphenyl)carbonyl]-6-ethoxy-2,2-dimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene}-1,3-dithiole-4,5-dicarboxylate](/img/structure/B11509262.png)
![1-{1-(4-Bromophenyl)-9-[(4-methoxyphenyl)carbonyl]-6-methyl-4-thia-1,2,6,7,9-pentaazaspiro[4.4]nona-2,7-dien-3-yl}ethanone](/img/structure/B11509284.png)
![(4-{(E)-[1-(2-fluorophenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}phenoxy)acetic acid](/img/structure/B11509290.png)
![Pentanoic acid, 5-[1,3]dioxolan-2-yl-2-hydroxy-4-hydroxyimino-, methyl ester](/img/structure/B11509303.png)
![5-[(3,4-diethoxybenzyl)sulfanyl]-1-(2-fluorophenyl)-1H-tetrazole](/img/structure/B11509308.png)
![(2-Fluoro-benzyl)-[2-(5-methoxy-2-methyl-1H-indol-3-yl)-ethyl]-amine](/img/structure/B11509311.png)
